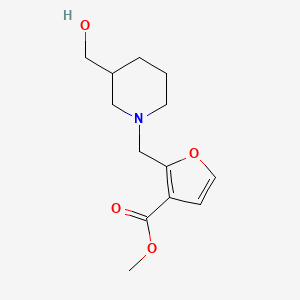

Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate

Description

Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is a heterocyclic compound featuring a furan ring substituted with a methyl ester group at position 3 and a piperidine-derived side chain at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for drug candidates targeting neurological or metabolic pathways.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

methyl 2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]furan-3-carboxylate |

InChI |

InChI=1S/C13H19NO4/c1-17-13(16)11-4-6-18-12(11)8-14-5-2-3-10(7-14)9-15/h4,6,10,15H,2-3,5,7-9H2,1H3 |

InChI Key |

VGOVILZHYWZKES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CN2CCCC(C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-carboxylate ester, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via reduction reactions. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a furan ester and a functionalized piperidine ring. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Reactivity Differences :

- The trimethylsilyl group in Compound 23 () enhances steric bulk and reduces nucleophilic susceptibility compared to the hydroxymethylpiperidine group in the target compound. This may limit its utility in reactions requiring electrophilic substitution .

- The hydroxymethyl group in the target compound’s piperidine ring could facilitate derivatization (e.g., acetylation or phosphorylation), as seen in analogs like 3-(Acetoxymethyl)-2-[1-(trimethylsilyl)ethyl]furan (Compound 16) ().

Solubility and Bioavailability :

- Methyl 2-(hydroxymethyl)furan-3-carboxylate () lacks the piperidine ring, resulting in lower molecular weight and higher aqueous solubility. However, the target compound’s piperidine moiety may improve membrane permeability in biological systems .

Stereochemical Considerations :

- The (3R)-configuration in WO1 () demonstrates how stereochemistry influences binding to chiral targets. The absence of stereochemical data for the target compound suggests a need for enantiomeric resolution studies .

Synthetic Utility: Derivatives like 3,4-Furandicarboxylic acid, monomethyl ester () highlight the versatility of furan carboxylates in polymer chemistry, though the target compound’s piperidine group may restrict such applications due to steric hindrance .

Notes

Experimental validation (e.g., solubility assays or receptor-binding studies) is required. The absence of CAS or synthesis details for the target compound in the evidence necessitates caution in extrapolating properties.

Trimethylsilyl analogs () are more suited for organic synthesis than biomedical applications due to their lipophilicity.

Future Directions :

Biological Activity

Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19N1O4. Its structure features a furan ring, a piperidine moiety, and a carboxylate group, which contribute to its biological properties.

Research has indicated that compounds containing piperidine and furan structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : The presence of the furan ring is associated with enhanced antimicrobial properties against various bacterial strains.

- Anticancer Potential : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains, indicating significant antimicrobial potential .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Anticancer Activity

In vitro studies on similar piperidine derivatives have demonstrated their ability to inhibit the growth of several cancer cell lines. For instance, a compound with structural similarities exhibited IC50 values ranging from 7.9 to 92 µM across different cancer types .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 |

| Ovarian Cancer | 45.0 |

| Colorectal Cancer | 92.0 |

Case Studies

- Inhibition of Cell Proliferation : A preclinical model involving pancreatic ductal adenocarcinoma showed that a compound structurally related to this compound resulted in significant antiproliferative activity with an IC50 value of approximately 9.28 µM .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.